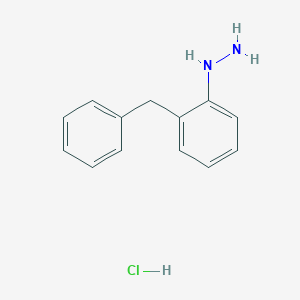

(2-Benzylphenyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Benzylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C13H15ClN2 . Its average mass is 234.725 Da and its monoisotopic mass is 234.092377 Da .

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the generation of a diazonium salt intermediate in situ, followed by temperature-programmed reduction by sodium sulfite . The process starts with the chemical oxidation of aniline using hydrochloric acid and sodium nitrite at lower temperatures. The diazonium salt is then reduced with sodium sulfite .Molecular Structure Analysis

The molecular structure of “(2-Benzylphenyl)hydrazine hydrochloride” consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis

Hydrazine derivatives, such as “(2-Benzylphenyl)hydrazine hydrochloride”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .Physical And Chemical Properties Analysis

“(2-Benzylphenyl)hydrazine hydrochloride” has a molecular weight of 234.72 g/mol. The properties of phenylhydrazines, a class of compounds to which “(2-Benzylphenyl)hydrazine hydrochloride” belongs, are governed by the p-character of the unshared electron pair of the nitrogen of the imino group .Wissenschaftliche Forschungsanwendungen

- Bioorthogonal Chemical Handle : A hydrazide group can serve as a traditional bioorthogonal chemical handle . This means it can be used to introduce a specific functional group into a molecule without interfering with other functional groups present.

- Precursor of a Thioester : A hydrazide group can also serve as a readily accessible precursor of a thioester . This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

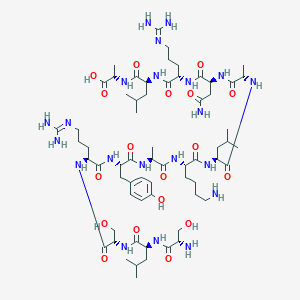

- Protein or Peptide Hydrazides : Protein or peptide hydrazides are useful intermediates for protein chemical synthesis . They have been used in several examples of protein chemical synthesis .

- Targeting Cell Death Pathways : Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These pathways are related to cancer-related programmed cell death (PCD).

- Chemotherapeutic Agent : Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Hydrazine derivatives, such as hydralazine, are known to be antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

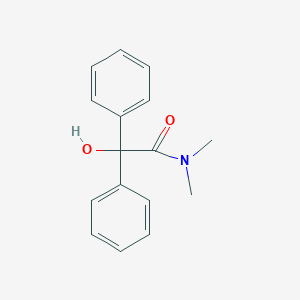

Hydrazine derivatives are known to form hydrazones by reacting with carbonyls . This reaction is similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

The formation of hydrazones from hydrazine derivatives is a known biochemical reaction .

Eigenschaften

IUPAC Name |

(2-benzylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNUBVNXXPWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylphenyl)hydrazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)